Product packaging for 1,5-Dibromo-4,8-dimethoxynaphthalene(Cat. No.:CAS No. 88818-38-6)

1,5-Dibromo-4,8-dimethoxynaphthalene

Cat. No.: B3058304
CAS No.: 88818-38-6
M. Wt: 346.01 g/mol
InChI Key: AZZZFWMZPDBLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization as a Halogenated Naphthalene (B1677914) Derivative

1,5-Dibromo-4,8-dimethoxynaphthalene is classified as a halogenated naphthalene derivative. This designation stems from its core structure: a naphthalene bicyclic aromatic system that has been modified with both halogen (bromine) and alkoxy (methoxy) functional groups. The parent molecule for its synthesis is 1,5-dimethoxynaphthalene (B158590). rsc.orgnih.gov

The creation of this compound is achieved through an electrophilic aromatic substitution reaction, specifically bromination. In a typical laboratory synthesis, 1,5-dimethoxynaphthalene is treated with bromine in a suitable solvent, such as carbon tetrachloride, at an elevated temperature. rsc.org This process results in the substitution of hydrogen atoms on the naphthalene ring with bromine atoms at the 4 and 8 positions, yielding the desired product. rsc.org The presence of the two bromine atoms makes the molecule a di-halogenated derivative, and these reactive sites are pivotal for its subsequent use in chemical synthesis.

Below is a table summarizing the key properties of this compound.

PropertyData
IUPAC Name This compound
Molecular Formula C₁₂H₁₀Br₂O₂
Molecular Weight 346.01 g/mol
CAS Number 88818-38-6
Appearance Colourless leaflets
Melting Point 187 °C

Data sourced from PubChem and the Journal of the Chemical Society. rsc.orgnih.gov

Significance as a Precursor and Synthetic Building Block for Advanced Molecules

The primary significance of this compound lies in its utility as a synthetic precursor. The bromine atoms at the peri-positions (1,8 and 4,5) are excellent leaving groups in a variety of chemical reactions, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds.

A notable application is its use in the preparation of diformylnaphthalenes. tandfonline.com Through a process involving a bromo-lithium exchange, this compound can be converted into 4,8-Dilithio-1,5-dimethoxynaphthalene. This highly reactive intermediate can then be treated with a formylating agent like N,N-dimethylformamide (DMF) to produce 1,5-dimethoxynaphthalene-4,8-dicarbaldehyde. tandfonline.com These dicarbaldehydes are valuable in their own right as building blocks for more complex macrocyclic and polymeric structures.

Furthermore, bromo-naphthalene scaffolds, in general, are widely used in palladium-catalyzed cross-coupling reactions. nih.gov These powerful synthetic methods, such as the Suzuki and Stille couplings, allow for the precise construction of complex molecular frameworks by coupling the brominated aromatic ring with other organic fragments. mdpi.com While specific research on this compound in this context is specialized, its structure is amenable to such transformations, positioning it as a valuable intermediate for creating diverse libraries of naphthalene-based compounds for various research applications, including materials science and medicinal chemistry. nih.govmdpi.com

Overview of Research Trajectories in Polycyclic Aromatic Hydrocarbon Chemistry

The study of this compound is situated within the broader scientific domain of polycyclic aromatic hydrocarbon (PAH) chemistry. PAHs, which are organic compounds containing two or more fused aromatic rings, have been the subject of extensive research for many decades.

Recent research trends in PAH chemistry, as revealed by bibliometric analyses, show a significant and sustained increase in scientific publications. This growth highlights the expanding interest in the properties and applications of these molecules. Key research hotspots within the field include the environmental impact and bioremediation of PAHs, their role in materials science for developing novel organic semiconductors and light-emitting materials, and their synthesis and functionalization for pharmaceutical applications. The development of new analytical methods, particularly using techniques like gas chromatography-mass spectrometry (GC-MS), for the detection and characterization of PAHs and their derivatives also remains an active area of investigation. The synthesis of specifically functionalized PAHs, such as this compound, is a fundamental enabling technology that supports all of these advanced research trajectories.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10Br2O2 B3058304 1,5-Dibromo-4,8-dimethoxynaphthalene CAS No. 88818-38-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88818-38-6

Molecular Formula

C12H10Br2O2

Molecular Weight

346.01 g/mol

IUPAC Name

1,5-dibromo-4,8-dimethoxynaphthalene

InChI

InChI=1S/C12H10Br2O2/c1-15-9-5-3-8(14)12-10(16-2)6-4-7(13)11(9)12/h3-6H,1-2H3

InChI Key

AZZZFWMZPDBLPI-UHFFFAOYSA-N

SMILES

COC1=C2C(=CC=C(C2=C(C=C1)Br)OC)Br

Canonical SMILES

COC1=C2C(=CC=C(C2=C(C=C1)Br)OC)Br

Origin of Product

United States

Synthetic Methodologies for 1,5 Dibromo 4,8 Dimethoxynaphthalene

Precursor Synthesis Strategies

The primary precursor for the target compound is 1,5-dimethoxynaphthalene (B158590). Its synthesis involves the initial preparation of 1,5-dihydroxynaphthalene (B47172), which is subsequently methylated.

Synthesis of 1,5-Dihydroxynaphthalene Intermediates

1,5-Dihydroxynaphthalene, also known as 1,5-naphthalenediol, is a crucial intermediate in various chemical syntheses, including dyes and pharmaceuticals. google.com A common industrial method for its preparation involves the sulfonation of naphthalene (B1677914). scispace.comwikipedia.org In this process, refined naphthalene is treated with a sulfonating agent, such as sulfuric acid or oleum, to produce naphthalene-1,5-disulfonic acid. google.comscispace.comwikipedia.org

This sulfonic acid derivative is then subjected to alkali fusion, a process involving hydrolysis with a strong base like sodium hydroxide (B78521) at elevated temperatures and pressures. google.comscispace.comgoogle.com The conditions for this step can be demanding, with some methods requiring temperatures between 270°C and 290°C. google.com However, alternative procedures have been developed to reduce the reaction temperature to a milder range of 150–190°C through the use of catalysts like methanol, ethanol, or propanol. google.com Following alkali fusion, an acidification step is performed to yield 1,5-dihydroxynaphthalene. wikipedia.org Optimized conditions for the sulfonation and alkali fusion process can result in high purity (99.3%) and yields (90.2%). scispace.com

Alkylation and Methylation Routes to 1,5-Dimethoxynaphthalene

The conversion of 1,5-dihydroxynaphthalene to 1,5-dimethoxynaphthalene is typically achieved through an O-dimethylation reaction, a classic example of the Williamson ether synthesis. researchgate.net This reaction involves treating 1,5-dihydroxynaphthalene with a methylating agent in the presence of a base.

Commonly used methylating agents include dimethyl sulfate (B86663) (DMS) and methyl iodide. researchgate.net The reaction is generally carried out in a suitable solvent, and the choice of base, such as sodium hydroxide or potassium carbonate, is crucial for the reaction's success. researchgate.net Studies on the synthesis of the related compound 1,6-dimethoxynaphthalene (B30794) have shown that factors like the type of solvent, the concentration of the base, and the method of addition can significantly impact the yield and purity of the final product. researchgate.net For instance, the use of dimethyl sulfate with sodium hydroxide can provide high yields of the desired dimethoxynaphthalene. researchgate.net

Direct Bromination Approaches

With the 1,5-dimethoxynaphthalene precursor in hand, the final step is the introduction of two bromine atoms at the 4 and 8 positions of the naphthalene ring. The methoxy (B1213986) groups are activating and direct electrophiles to the ortho and para positions. mdma.ch The peri positions (4 and 8) are electronically activated for electrophilic substitution.

N-Bromosuccinimide (NBS) Mediated Bromination

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination of activated aromatic rings. mdma.chwikipedia.orgorganic-chemistry.org It serves as a convenient and safer source of electrophilic bromine compared to liquid bromine (Br₂). masterorganicchemistry.com The reaction between 1,5-dimethoxynaphthalene and NBS leads to the regioselective formation of 1,5-dibromo-4,8-dimethoxynaphthalene. mdma.ch The reaction is typically carried out in a suitable solvent, and the conditions can be optimized to maximize yield and purity. mdma.chorganic-chemistry.org

The efficiency and selectivity of the NBS bromination are highly dependent on the reaction conditions. Key parameters that require careful optimization include temperature, solvent, and the stoichiometry of the reactants.

Temperature: The reaction temperature can influence the rate and selectivity of the bromination. While some NBS brominations are conducted at room temperature, others may require heating to proceed at a reasonable rate. mdma.chnih.gov However, elevated temperatures can sometimes lead to the formation of side products, necessitating a balance to achieve optimal results. numberanalytics.com

Solvent: The choice of solvent can significantly affect the outcome of the reaction. Polar solvents like acetonitrile (B52724) have been shown to be effective for NBS brominations of activated aromatic systems, often leading to faster reaction times compared to nonpolar solvents like carbon tetrachloride. mdma.chwku.edu The use of acetonitrile also avoids hazardous chlorinated solvents. organic-chemistry.org

Stoichiometry: The molar ratio of NBS to the 1,5-dimethoxynaphthalene substrate is a critical factor. To achieve dibromination, at least two equivalents of NBS are required. Using a slight excess of NBS (e.g., 2.2 equivalents) can help drive the reaction to completion. mdma.ch However, improper stoichiometry can lead to a mixture of products, including mono-brominated and unreacted starting material, which would complicate purification. mdma.ch

Table 1: Optimization of Reaction Conditions for NBS Mediated Bromination
ParameterVariationGeneral ObservationReference
Temperature Room Temperature (~20-25°C)Often sufficient for activated substrates, promoting higher selectivity and minimizing side reactions. nih.gov
Reflux/Elevated TemperatureIncreases reaction rate, but may decrease selectivity and lead to byproducts. Necessary for less reactive substrates. mdma.ch
Solvent Acetonitrile (CH₃CN)Polar aprotic solvent that can accelerate the reaction and improve the reactivity of NBS as an electrophile. mdma.chnih.gov
Carbon Tetrachloride (CCl₄)Nonpolar solvent, often used in radical brominations but can be slower for electrophilic aromatic substitution. mdma.ch
Stoichiometry (NBS:Substrate) ~2.0 equivalentsTheoretical amount for dibromination. May result in incomplete reaction. mdma.ch
>2.0 equivalents (e.g., 2.2)A slight excess is often used to ensure complete conversion to the dibrominated product. mdma.ch

The high regioselectivity of NBS with activated methoxynaphthalenes is a key advantage, leading to the desired product in high yield when conditions are controlled. mdma.ch For example, the bromination of 1,5-dimethoxynaphthalene with NBS in acetonitrile has been shown to be highly regioselective. mdma.ch The primary impurities that might arise include the mono-brominated intermediate (4-bromo-1,5-dimethoxynaphthalene) if an insufficient amount of NBS is used, or potentially over-brominated products if the reaction is not carefully controlled. The purity of the final product is often assessed using techniques like NMR spectroscopy, which can confirm the structure and identify any residual impurities. Careful control over the addition of NBS and monitoring the reaction's progress can prevent over-bromination and ensure a cleaner product profile. numberanalytics.com

Table 2: Impact of Parameters on Yield and Purity
ParameterConditionImpact on YieldImpact on Purity ProfileReference
Stoichiometry Insufficient NBS (<2 eq.)Low yield of dibromo-product.Mixture containing starting material and mono-brominated intermediate. mdma.ch
Slight Excess NBS (>2 eq.)Higher yield of the desired dibromo-product.Cleaner reaction profile with minimal starting material. Potential for over-bromination if excess is too large. mdma.ch
Solvent Choice Polar (e.g., Acetonitrile)Generally leads to higher yields due to faster reaction rates.Promotes clean, regioselective electrophilic substitution. mdma.ch
Nonpolar (e.g., CCl₄)May result in lower yields due to slower reaction or lower solubility.Can be effective, but may require longer reaction times or heating, potentially increasing side products. mdma.ch
Temperature Optimal (e.g., Room Temp)Maximizes yield by balancing reaction rate and selectivity.High purity with minimal thermal degradation or side-products. nih.gov
Too HighYield may decrease due to decomposition or formation of undesired byproducts.Lower purity due to increased formation of isomers or degradation products. numberanalytics.com

Reactivity and Derivatization Strategies of 1,5 Dibromo 4,8 Dimethoxynaphthalene

Influence of Substituents on Reactivity Profile

The chemical behavior of 1,5-dibromo-4,8-dimethoxynaphthalene is a direct consequence of the electronic and steric effects imposed by its methoxy (B1213986) and bromo substituents. These groups modulate the electron density of the naphthalene (B1677914) ring and provide specific sites for derivatization.

The two methoxy groups at the C4 and C8 positions of the naphthalene ring play a crucial role in modulating the electron density of the aromatic system. As strong electron-donating groups, they increase the electron density of the naphthalene core through a resonance effect. This increased nucleophilicity makes the aromatic ring more susceptible to electrophilic attack, although the steric hindrance from the peri-substituents can influence the regioselectivity of such reactions.

In the context of cross-coupling reactions, the electron-donating nature of the methoxy groups can influence the rate of oxidative addition of the palladium catalyst to the carbon-bromine bond. Furthermore, these groups can stabilize the transition states and intermediates formed during the catalytic cycle. For instance, in reactions involving the formation of cationic intermediates, the methoxy groups can delocalize the positive charge through resonance, thereby lowering the activation energy of the reaction.

The two bromine atoms at the C1 and C5 positions are the primary sites for derivatization through transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is relatively weak and susceptible to oxidative addition by low-valent transition metal catalysts, such as palladium(0) or nickel(0), which is the initial and often rate-determining step in many cross-coupling catalytic cycles.

The position of the bromo substituents at the alpha-positions (C1 and C5) of the naphthalene ring generally imparts higher reactivity compared to beta-positions due to the electronic nature of the naphthalene system. This inherent reactivity makes this compound an excellent substrate for a variety of cross-coupling strategies aimed at introducing new carbon-carbon or carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound, enabling the synthesis of a wide array of derivatives with extended conjugation and diverse functionalities.

The Negishi coupling reaction, which involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide, is a highly effective method for the derivatization of this compound. The high reactivity and functional group tolerance of organozinc reagents make this a versatile synthetic strategy.

The general protocol for the Negishi coupling of this compound would involve the in situ or prior formation of an organozinc reagent (R-ZnX), which is then reacted with the dibromonaphthalene substrate in the presence of a palladium or nickel catalyst.

Table 1: Representative Negishi Coupling Protocol

Parameter Condition
Substrate This compound
Organozinc Reagent R-ZnX (e.g., Alkyl-, Aryl-, or Alkenylzinc halide)
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or Ni(acac)₂
Solvent Tetrahydrofuran (THF), Dioxane, or Dimethylformamide (DMF)
Temperature Room temperature to reflux

A significant application of the Negishi coupling with this compound is in the synthesis of fused conjugated systems. By employing bifunctional organozinc reagents or through sequential coupling reactions, it is possible to construct polycyclic aromatic hydrocarbons and other extended π-systems. These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The Suzuki-Miyaura coupling is another cornerstone of cross-coupling chemistry that is well-suited for the arylation of this compound. This reaction utilizes an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The mild reaction conditions and the commercial availability of a vast array of boronic acids make this a highly practical method.

A typical Suzuki-Miyaura coupling protocol for this compound would involve the reaction of the dibromide with an arylboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate, potassium phosphate, or cesium carbonate.

Table 2: Representative Suzuki-Miyaura Coupling Protocol

Parameter Condition
Substrate This compound
Organoboron Reagent Ar-B(OH)₂ or Ar-B(OR)₂
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)
Base K₂CO₃, Cs₂CO₃, or K₃PO₄
Solvent Toluene, Dioxane, or DMF/Water mixtures
Temperature 80-120 °C

The sequential or double Suzuki-Miyaura coupling on the this compound scaffold allows for the synthesis of 1,5-diaryl-4,8-dimethoxynaphthalene derivatives. These products can exhibit interesting photophysical properties due to the extended conjugation and potential for intramolecular interactions between the aryl substituents and the naphthalene core.

Stille Coupling in Poly(het)arylated Derivative Synthesis

The Stille cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide, has become a cornerstone in the synthesis of complex aromatic systems. nih.gov Its utility stems from the stability of organostannanes to air and moisture, broad functional group tolerance, and the generally mild reaction conditions required. nih.gov While direct examples of Stille coupling with this compound are not extensively detailed in the provided research, the principles of this reaction are widely applied to similar aromatic dihalides for the synthesis of π-conjugated polymers and other polyarylated structures.

A relevant example is the nonstoichiometric Stille coupling polycondensation used to create naphthalene-diimide (NDI)-based polymers. researchgate.netnih.gov In a model reaction, the rate constant of the second substitution on a dibrominated NDI derivative was found to be significantly higher than the first, a phenomenon attributed to intramolecular catalyst transfer promoted by the NDI skeleton. nih.gov This type of investigation into reaction kinetics is crucial for controlling the growth and end-functionalization of polymers derived from monomers like this compound.

Recent advancements in ligand design have significantly expanded the scope of the Stille reaction, enabling the use of less reactive aryl chlorides and allowing for reactions to proceed at room temperature. nih.gov The development of bulky, electron-rich phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands has been instrumental in improving catalytic activity and broadening the substrate scope. nih.govnih.gov These modern catalytic systems would be essential for achieving efficient and selective couplings with this compound to produce well-defined poly(het)arylated derivatives. The general mechanism of the Stille coupling involves oxidative addition, transmetalation, and reductive elimination steps. researchgate.net

Site-Selective Functionalization in Polyhalogenated Naphthalene Scaffolds

Achieving site-selectivity in the functionalization of polyhalogenated aromatic compounds like this compound is a significant synthetic challenge. The two bromine atoms in this molecule are chemically equivalent, making non-selective substitution a likely outcome. However, strategies can be employed to favor monosubstitution or to introduce different functional groups sequentially.

One common approach is to leverage subtle differences in reactivity that can be induced by the reaction conditions. For instance, in palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligand, and reaction temperature can sometimes influence the relative rates of the first and second substitutions. nih.gov In some systems, after the first coupling reaction, the electronic properties of the naphthalene core are altered, which can either activate or deactivate the remaining C-Br bond towards further reaction.

Another strategy involves a two-step process where a mono-functionalized intermediate is isolated before proceeding with the second functionalization. This allows for the introduction of two different substituents. For example, a Suzuki-Miyaura coupling could be performed under conditions optimized for monosubstitution, followed by purification of the mono-arylated product. This intermediate could then be subjected to a different cross-coupling reaction, such as a Buchwald-Hartwig amination, to install a nitrogen-based substituent at the remaining bromine position.

The development of directing groups in C-H functionalization offers insights into achieving regioselectivity, which, while not directly applicable to C-Br bond functionalization, underscores the importance of controlling the position of reaction on the naphthalene core. researchgate.netnih.gov The principles of catalyst and substrate control are paramount in achieving the desired substitution pattern on polyhalogenated naphthalenes. researchgate.net

Catalytic Systems and Ligand Design in Cross-Coupling Processes

The success of cross-coupling reactions involving this compound is heavily dependent on the design of the catalytic system, particularly the choice of palladium precursor and the supporting ligand. nih.govnih.gov Ligands play a crucial role in modulating the reactivity and stability of the palladium catalyst, influencing key steps in the catalytic cycle such as oxidative addition and reductive elimination. nih.govrsc.org

For challenging substrates, bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) or Buchwald-type biarylphosphines, are often employed. nih.gov The steric bulk of these ligands promotes the formation of monoligated, coordinatively unsaturated palladium(0) species, which are highly active in the oxidative addition step. nih.gov The electron-donating nature of these ligands increases the electron density on the palladium center, facilitating the cleavage of the carbon-bromine bond. nih.gov

N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. nih.gov Their strong σ-donating ability and steric tunability make them highly effective in stabilizing the active catalyst and promoting high turnover numbers.

The choice of palladium precursor can also impact catalytic performance. Halogen-bridged methylnaphthyl palladium dimers have been shown to be versatile and highly efficient catalyst precursors that, upon reaction with a suitable ligand, form well-defined monoligated complexes in situ. nih.gov These systems have demonstrated record-setting activities in various cross-coupling reactions. nih.gov The selection of the appropriate combination of ligand and palladium source is critical for achieving high yields and selectivity in the derivatization of this compound. ethz.ch

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) presents an alternative pathway for the functionalization of this compound. This type of reaction is typically facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. While the dimethoxy groups on the naphthalene core are electron-donating, the viability of SNAAr reactions on similar electron-deficient heterocyclic systems suggests that, with appropriate nucleophiles and reaction conditions, substitution may be possible.

For instance, studies on 4,8-dibromobenzo[1,2-d:4,5-d']bis( nih.govmdpi.comnih.govthiadiazole), a strongly electron-deficient system, have demonstrated that selective monosubstitution of a bromine atom can be achieved with nitrogen nucleophiles like morpholine (B109124) and piperidine. mdpi.comresearchgate.net The selectivity in these cases was highly dependent on the reaction temperature and the stoichiometry of the nucleophile. mdpi.com Thiols, however, tended to yield bis-substituted products, indicating a strong dependence on the nature of the nucleophile. mdpi.com

In the case of this compound, reactions with strong nucleophiles would be necessary. The reaction conditions would need to be carefully optimized to control the degree of substitution. It is plausible that with a limited amount of a strong nucleophile and controlled temperature, monosubstitution could be favored. However, without strong electron-withdrawing groups to activate the naphthalene ring, forcing conditions might be required, which could lead to side reactions.

Functionalization via Organolithium Intermediates

The generation of organolithium intermediates through lithium-halogen exchange is a powerful method for the functionalization of aryl halides. This approach could be applied to this compound to create a highly reactive nucleophilic species that can then be quenched with various electrophiles.

The reaction would involve treating this compound with an organolithium reagent, such as n-butyllithium, typically at low temperatures (-78 °C) to prevent side reactions. This would result in the formation of a monolithiated or dilithiated naphthalene species. The regioselectivity of the lithiation would be a key consideration.

Once formed, these organolithium intermediates can react with a wide array of electrophiles. For example, reaction with N,N-dimethylformamide (DMF) would introduce a formyl group, while quenching with carbon dioxide would yield a carboxylic acid. utwente.nl Other electrophiles such as sulfur dioxide, dimethyl disulfide, or trimethyl borate (B1201080) could be used to install sulfinic acid, methylthio, or boronic ester functionalities, respectively. utwente.nl This methodology provides a versatile route to a diverse range of derivatives that may not be accessible through other means. The successful intraannular functionalization of macrocyclic polyethers via organolithium intermediates demonstrates the feasibility of this strategy for complex aromatic systems. utwente.nl

Pathways to Heteroatom-Doped Polycyclic Aromatic Hydrocarbons (PAHs)

This compound serves as a valuable starting material for the bottom-up synthesis of heteroatom-doped polycyclic aromatic hydrocarbons (PAHs). These materials are of great interest due to their unique electronic and photophysical properties, with applications in areas such as molecular electronics and sensing. mdpi.com

A synthetic route to nitrogen-containing PAHs can start from this compound. mdpi.com The synthesis may involve a Negishi coupling of the corresponding organozinc derivative with a suitable coupling partner. mdpi.com Subsequent demethylation followed by a copper(I)-catalyzed cyclization can lead to the formation of the desired heteroatom-doped PAH. mdpi.com The introduction of heteroatoms like nitrogen or boron into the PAH framework can significantly alter the electronic structure and properties of the final molecule. mdpi.comnih.gov

The strategic placement of heteroatoms can be used to fine-tune the optoelectronic properties of the resulting PAHs. nih.gov For example, the incorporation of nitrogen atoms can create materials with pH and metal-ion sensing capabilities. mdpi.com The versatility of this approach allows for the synthesis of a wide range of doped nanographenes with precisely controlled structures. mdpi.com

Ring-Closure and Cyclization Reactions to Form Fused Heteroarenes

Derivatives of this compound are excellent precursors for the synthesis of fused heteroarenes through reactions that involve ring-closure and cyclization. Palladium-catalyzed cascade reactions are particularly powerful in this regard, allowing for the construction of complex polycyclic systems in a single step.

A relevant example is the synthesis of acenaphthylene-fused heteroarenes from 1,8-dihalonaphthalenes. nih.gov This methodology involves an initial Suzuki-Miyaura cross-coupling reaction with a heteroarylboronic acid or ester, followed by an intramolecular C-H arylation under the same reaction conditions. nih.gov Applying this strategy to a dimethoxy-substituted dibromonaphthalene, such as 1,8-dibromo-4,5-dimethoxynaphthalene, has been shown to produce acenaphthylene-fused pyrazoles in good yield. nih.gov A similar approach could be envisioned for this compound, where initial coupling at one or both bromine positions with a suitable heteroaryl boronic acid could be followed by an intramolecular C-H activation to form a new fused ring system.

Applications in Advanced Materials and Organic Electronics

Precursor in Organic Semiconductor Development

Brominated organic molecules, such as derivatives of naphthalene (B1677914), are fundamental building blocks in the synthesis of organic semiconductors. The bromine atoms serve as reactive sites, enabling carbon-carbon bond formation through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netnih.gov This synthetic versatility allows for the systematic construction of larger, conjugated molecules and polymers. In this context, 1,5-Dibromo-4,8-dimethoxynaphthalene could theoretically serve as a monomer. The naphthalene core provides a rigid, planar structure conducive to π-orbital overlap, which is essential for charge transport. The methoxy (B1213986) groups (-OCH₃) are electron-donating, which would influence the electronic properties, such as the HOMO and LUMO energy levels, of any resulting semiconductor.

Role in Organic Electronic Devices

The utility of an organic semiconductor is ultimately determined by its performance within an electronic device. The structure of this compound suggests that polymers or oligomers derived from it could be investigated for use in various applications.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, organic materials are used as emissive layers. The color and efficiency of the emission are dependent on the molecular structure of the semiconductor. While specific studies on this compound in OLEDs are not found, related structures like 4,8-substituted 1,5-naphthyridines have been investigated as promising blue-emitting materials. rsc.org These materials possess suitable electron affinities and ionization potentials for use as electron-transport or hole-injecting materials in OLEDs. rsc.org Hypothetically, polymers derived from this compound could be designed to exhibit specific photoluminescent properties for OLED applications.

Organic Field-Effect Transistors (OFETs)

OFETs are the fundamental components of organic circuits. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used in the active layer. The planarity and intermolecular packing of the organic material are crucial for efficient charge transport. The rigid naphthalene core of this compound is a favorable structural feature for creating materials with ordered packing, which could lead to good charge mobility. The specific substitution pattern would influence the type of charge transport (p-type, n-type, or ambipolar).

Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, organic dyes are used to absorb light and inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). While there is no direct evidence of this compound being used in DSSCs, related naphthalenediimide structures have been synthesized and tested as dyes. researchgate.net For a molecule to be an effective sensitizer (B1316253) in a DSSC, it needs to have strong light absorption in the visible spectrum and appropriate energy levels to facilitate electron injection into the TiO₂ conduction band. Derivatives of this compound would need to be further functionalized to possess these properties.

Integration into Conjugated Polymer Systems

The primary potential application of this compound in organic electronics is as a monomer for the synthesis of conjugated polymers. Through polymerization reactions, the dibromo functionality allows for the creation of a polymer backbone with alternating units. For instance, it could be co-polymerized with other aromatic monomers to create donor-acceptor polymers, which are a common strategy for tuning the bandgap and other electronic properties of the material. The Suzuki-Miyaura polymerization is a widely used method for this purpose, offering a robust way to create high molecular weight polymers for electronic applications. researchgate.netnih.gov

Contributions to Electrochromic Material Research

Lack of Specific Research Data on "this compound" in Advanced Supramolecular Chemistry Applications

Extensive research into the applications of the chemical compound This compound in the specific domains of supramolecular chemistry and self-assembly has revealed a significant gap in the scientific literature. While the compound is recognized as a valuable precursor in organic synthesis, particularly for the creation of polycyclic aromatic hydrocarbons and heteroatom-doped nanographenes, its direct application and detailed study within the nuanced fields of ligand design, supramolecular frameworks, and host-guest chemistry remain largely undocumented in publicly available research.

Efforts to gather specific data for an article structured around the compound's role in "," with a focus on "Supramolecular Chemistry and Self-Assembly," have been unsuccessful. The investigation sought to detail the following areas:

Supramolecular Chemistry and Self-Assembly

Investigations into Host-Guest Chemistry with Aromatic Tethers:The role of this compound in host-guest chemistry, particularly in systems involving aromatic tethers, is not described in the reviewed scientific literature. There are no detailed findings on its capacity to act as a host or a guest molecule in such supramolecular systems.

While the synthesis and chemical properties of this compound are documented, its exploration within the highly specific and advanced applications requested is not apparent. The available information focuses on its utility as a foundational molecule for constructing more complex carbon-based nanostructures. Therefore, a comprehensive and scientifically accurate article adhering to the specified detailed outline cannot be generated at this time due to the absence of requisite research findings.

Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Solid-State Structural Determination

Crystal Packing and Intermolecular Interactions

General chemical information, such as the compound's molecular formula (C₁₂H₁₀Br₂O₂) and IUPAC name, is accessible in chemical databases. However, this information is insufficient to fulfill the detailed requirements of the requested article, which centers on the interpretation of specific, experimentally obtained data.

Therefore, until research containing the spectroscopic and crystallographic characterization of 1,5-Dibromo-4,8-dimethoxynaphthalene is published and made publicly available, the generation of the requested scientific article is not possible.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. While specific DFT studies on 1,5-Dibromo-4,8-dimethoxynaphthalene are not extensively documented in the literature, the principles can be applied to understand its behavior. The methoxy (B1213986) groups are known to be electron-donating, which influences the electron density of the naphthalene (B1677914) core.

Electronic Structure Analysis: HOMO/LUMO Energies and Electron Density Distribution

The electronic character of this compound is dictated by the interplay of the aromatic naphthalene core and its substituents. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's electronic transitions and reactivity.

Theoretical calculations would likely show that the HOMO is distributed across the naphthalene ring and the oxygen atoms of the methoxy groups, reflecting the electron-donating nature of these substituents. Conversely, the LUMO is expected to be localized primarily on the naphthalene core. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation.

The electron density distribution would be significantly influenced by the electronegative bromine atoms and the electron-donating methoxy groups. The methoxy groups increase electron density on the aromatic system, while the bromine atoms withdraw electron density through an inductive effect.

A related study on 1,5-dimethoxynaphthalene (B158590) utilized DFT calculations at the B3LYP/6-31G(d,p) level to investigate its molecular structure and electronic properties. nih.gov This type of analysis for this compound would provide a detailed picture of its electronic landscape.

Table 1: Predicted Electronic Properties of this compound

Property Predicted Characteristic
HOMO Energy Relatively high due to electron-donating methoxy groups
LUMO Energy Lowered by the presence of the aromatic system
HOMO-LUMO Gap Moderate, suggesting potential for reactivity

Prediction of Reactivity and Regioselectivity

Computational models can predict the most likely sites for electrophilic and nucleophilic attack, thus forecasting the regioselectivity of reactions. For this compound, the positions of the bromine atoms make them susceptible to substitution reactions, particularly metal-catalyzed cross-coupling reactions.

The electron-rich nature of the naphthalene core, enhanced by the methoxy groups, suggests that the unsubstituted positions on the aromatic ring could be susceptible to electrophilic attack. Conversely, the carbon atoms bonded to the bromine atoms are electrophilic and are the primary sites for nucleophilic attack or oxidative addition in cross-coupling reactions.

Mechanistic Investigations of Reaction Pathways

Theoretical studies are invaluable for elucidating the step-by-step mechanisms of chemical reactions, including the identification of transition states and intermediates.

Theoretical Studies on Cross-Coupling Mechanisms

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which are fundamental for forming carbon-carbon bonds.

Theoretical investigations into these mechanisms for similar dibrominated aromatic compounds typically involve modeling the key steps of the catalytic cycle:

Oxidative Addition: The initial step where the palladium(0) catalyst inserts into the carbon-bromine bond. DFT calculations can determine the activation energy for this step at each bromine position, revealing any potential selectivity.

Transmetalation: The transfer of an organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium center.

Reductive Elimination: The final step where the new carbon-carbon bond is formed, and the palladium(0) catalyst is regenerated.

Computational studies on the Suzuki cross-coupling of 2,5-dibromo-3-methylthiophene (B84023) have demonstrated the utility of DFT in exploring the structural and electronic properties of the reactants, intermediates, and products. researchgate.netnih.gov A similar approach for this compound would clarify the preference for mono- or di-substitution and the relative reactivity of the two bromine atoms.

Computational Modeling of Bromination Reactions

The synthesis of this compound involves the bromination of a naphthalene precursor. Computational modeling can shed light on the mechanism of this electrophilic aromatic substitution reaction.

Such studies would typically model the interaction of the naphthalene derivative with the brominating agent. By calculating the energies of the possible sigma complexes (Wheland intermediates), the regioselectivity of the bromination can be predicted. The electron-donating methoxy groups are expected to direct the incoming electrophile (bromine) to specific positions on the naphthalene ring. Historical studies on the bromination of related compounds like 1,5-dihydroxynaphthalene (B47172) provide an experimental basis for understanding the directing effects of substituents on the naphthalene core. acs.org

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
1,5-dimethoxynaphthalene
2,5-dibromo-3-methylthiophene

Electrochemical Behavior and Redox Properties

Cyclic Voltammetry (CV) Studies

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of chemical species. While specific CV data for 1,5-dibromo-4,8-dimethoxynaphthalene is not extensively detailed in publicly available literature, its role as a precursor in the synthesis of heteroatom-doped polycyclic aromatic hydrocarbons (PAHs) provides indirect insight. nih.govresearchgate.net For instance, it is a starting material in the synthesis of complex molecules whose redox and charge-transporting properties have been thoroughly characterized. nih.gov This suggests that the electrochemical properties of the foundational naphthalene (B1677914) unit are crucial for the performance of the final products. The electron-donating methoxy (B1213986) groups and the electron-withdrawing bromo substituents on the naphthalene core are expected to significantly influence its oxidation and reduction potentials.

In-Situ Electrochemical Characterization Techniques

Advanced in-situ electrochemical characterization techniques, which allow for the study of electrode surfaces and electrochemical reactions in real-time, have not been specifically reported for this compound in the available literature. However, the application of such techniques to the more complex molecules derived from this precursor is implied by the comprehensive characterization of their spectroscopic and redox properties. nih.gov These techniques would be invaluable in directly observing the formation of intermediates and understanding the reaction mechanisms at the electrode-electrolyte interface.

Electrochemical Generation of Radical Cations and Dications

The electrochemical generation of radical cations and dications from naphthalene derivatives is a well-established field of study. The presence of two electron-donating methoxy groups in this compound would lower the oxidation potential, making the formation of a radical cation more accessible. Further oxidation could lead to the formation of a dication. The stability and electronic structure of these charged species would be influenced by the positions of both the methoxy and bromo groups on the naphthalene core. While explicit studies on the generation of these species from this compound are not detailed, the investigation of the redox properties of its derivatives suggests that such processes are fundamental to their electrochemical behavior. nih.gov

Q & A

Q. What analytical challenges arise in detecting trace impurities (e.g., residual dihydroxy precursors) in this compound?

  • Methodological Answer : LC-MS with a C18 column (0.1% formic acid in H₂O/MeCN gradient) separates impurities at 1–2 ppm levels. Diode-array detection (DAD) identifies dihydroxy contaminants via λₘₐₓ shifts (290 → 270 nm). Standard addition methods quantify impurities at <0.5%, critical for optoelectronic applications requiring >99.5% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.